REACTION_CXSMILES
|
[CH3:1][C:2]1[C:10]2[C:5](=[CH:6][CH:7]=[C:8]([N+:11]([O-:13])=[O:12])[CH:9]=2)[NH:4][N:3]=1.CN(C=O)C.C(=O)([O-])[O-].[Cs+].[Cs+].[CH3:25][O:26][C:27]1[CH:34]=[CH:33][C:30]([CH2:31]Cl)=[CH:29][CH:28]=1>>[CH3:25][O:26][C:27]1[CH:34]=[CH:33][C:30]([CH2:31][N:4]2[C:5]3[C:10](=[CH:9][C:8]([N+:11]([O-:13])=[O:12])=[CH:7][CH:6]=3)[C:2]([CH3:1])=[N:3]2)=[CH:29][CH:28]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
CC1=NNC2=CC=C(C=C12)[N+](=O)[O-]
|
Name
|
|
Quantity
|
11.2 mmol
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
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Name
|
cesium carbonate
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
Name
|
|
Quantity
|
0.97 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(CCl)C=C1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The slurry was stirred at 0° C. for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the cooling bath removed
|
Type
|
STIRRING
|
Details
|
the mixture stirred at RT for 3 h
|
Duration
|
3 h
|
Type
|
ADDITION
|
Details
|
The mixture was diluted with 4:1 water
|
Type
|
EXTRACTION
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Details
|
saturated sodium bicarbonate (200 ml), extracted with EtOAc (3×50 ml)
|
Type
|
WASH
|
Details
|
washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the volatiles removed in vacuum
|
Type
|
CUSTOM
|
Details
|
The product was purified by chromatography on SiO2 eluting with 30% acetone
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(CN2N=C(C3=CC(=CC=C23)[N+](=O)[O-])C)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |